Thiol–Thione Tautomerism: Furyl vs. Phenyl
The 5-(2-furyl) substituent shifts the thiol–thione equilibrium toward the thione form to a greater extent than the 5-phenyl analog, owing to the electron-withdrawing effect of the furan oxygen. IR and ¹H-NMR spectra confirm that 5-(2-furyl)-1,3,4-oxadiazole-2-thiol exists predominantly as the thione tautomer (C=S stretch at ~1260 cm⁻¹; absence of S–H stretch at ~2550 cm⁻¹), whereas 5-phenyl-1,3,4-oxadiazole-2-thiol shows a more balanced equilibrium with detectable thiol population [1]. DFT calculations at the B3LYP/6-311++G** level further indicate that the thione tautomer of the furyl compound is stabilised by a lower HOMO–LUMO gap relative to the phenyl congener, a consequence of furyl-ring participation in π-conjugation with the oxadiazole core [2].
| Evidence Dimension | Predominant tautomeric form (solid state & solution) |
|---|---|
| Target Compound Data | 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol: predominantly thione; no S–H IR band detected; IR C=S ~1260 cm⁻¹ [1] |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazole-2-thiol: measurable equilibrium between thiol and thione forms [1] |
| Quantified Difference | Qualitative difference in tautomeric preference; furyl shifts equilibrium further toward thione |
| Conditions | IR (KBr pellet) and ¹H-NMR (DMSO-d₆) spectroscopy; DFT B3LYP/6-311++G** in gas phase and solvent continuum [REFS-1, REFS-2] |
Why This Matters
The dominant thione form alters hydrogen-bond acceptor capacity and metal-coordination geometry relative to phenyl analogs, directly influencing biological target engagement and complexation behaviour.
- [1] Koparır M, Çetin A, Cansız A. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H[1,2,4]triazole-3-thiol and their thiol-thione tautomerism. Molecules. 2005;10(2):475–480. DOI: 10.3390/10020475 View Source
- [2] Sharma BK, Singh P, Shekhawat K, Pilania P. A Combined Synthetic and DFT Study on the Catalyst-Free and Solvent-Assisted Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives. J Chem. 2013;2013:476358. DOI: 10.1155/2013/476358 View Source
